![molecular formula C15H18N4O3 B10977437 methyl 2-({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]carbamoyl}amino)benzoate](/img/structure/B10977437.png)
methyl 2-({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]carbamoyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]carbamoyl}amino)benzoate is a complex organic compound that features a pyrazole ring, a benzoate ester, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]carbamoyl}amino)benzoate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Carbamoyl Group: The pyrazole derivative is then reacted with an isocyanate to introduce the carbamoyl group.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Substitution: The aromatic ring in the benzoate moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated benzoate derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, methyl 2-({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]carbamoyl}amino)benzoate serves as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as anti-inflammatory and anticancer agents. The presence of the pyrazole ring is particularly significant, as pyrazole derivatives are known for their pharmacological activities .
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials, particularly in the development of new polymers and coatings.
Mechanism of Action
The mechanism by which methyl 2-({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]carbamoyl}amino)benzoate exerts its effects involves interactions with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The carbamoyl group can form hydrogen bonds with amino acid residues in the active sites of enzymes, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-({[(1H-pyrazol-3-yl)methyl]carbamoyl}amino)benzoate: Lacks the dimethyl substitution on the pyrazole ring.
Ethyl 2-({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]carbamoyl}amino)benzoate: Has an ethyl ester instead of a methyl ester.
Methyl 2-({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]carbamoyl}amino)phenylacetate: Features a phenylacetate moiety instead of a benzoate.
Uniqueness
The unique combination of the dimethyl-substituted pyrazole ring and the benzoate ester in methyl 2-({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]carbamoyl}amino)benzoate provides distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C15H18N4O3 |
|---|---|
Molecular Weight |
302.33 g/mol |
IUPAC Name |
methyl 2-[(1,5-dimethylpyrazol-3-yl)methylcarbamoylamino]benzoate |
InChI |
InChI=1S/C15H18N4O3/c1-10-8-11(18-19(10)2)9-16-15(21)17-13-7-5-4-6-12(13)14(20)22-3/h4-8H,9H2,1-3H3,(H2,16,17,21) |
InChI Key |
ZBDNDOGSSCQSOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)CNC(=O)NC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


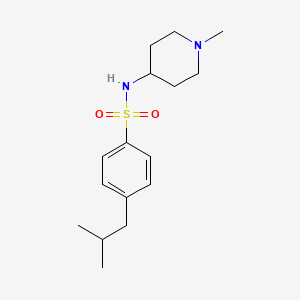
![2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(3-methylbutyl)-1H-benzimidazole](/img/structure/B10977358.png)
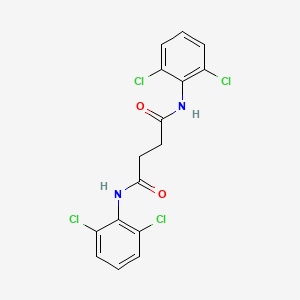


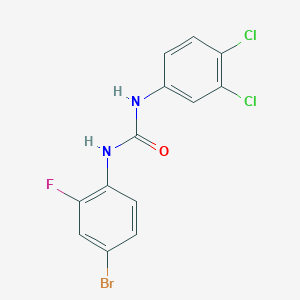

![4-{[4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B10977399.png)
![2-{[(4-Chlorophenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10977401.png)
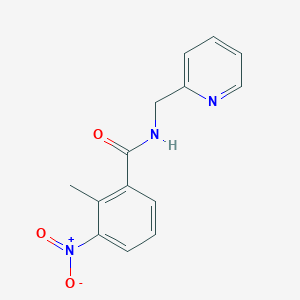
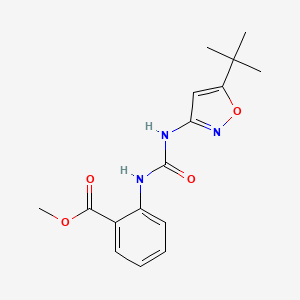
![2-chloro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B10977415.png)
![1-methyl-5-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B10977416.png)
![2-{[(3-Bromophenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B10977434.png)
